3-Amino-N-acetyl Memantine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24N2O |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
N-[(5S,7R)-3-amino-5,7-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H24N2O/c1-10(17)16-14-7-11(2)4-12(3,8-14)6-13(15,5-11)9-14/h4-9,15H2,1-3H3,(H,16,17)/t11-,12+,13?,14? |
InChI Key |
FSVYZSXRVMLFEK-VTXSZYRJSA-N |
Isomeric SMILES |
CC(=O)NC12C[C@@]3(C[C@](C1)(CC(C3)(C2)N)C)C |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)N)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Acetyl 1 Amino 3,5 Dimethyladamantane
Established Synthetic Pathways for N-acetyl-1-amino-3,5-dimethyladamantane
The synthesis of N-acetyl-1-amino-3,5-dimethyladamantane can be approached via two main strategies: a direct, one-pot synthesis using the Ritter reaction or a two-step process involving the formation of the parent amine followed by acylation. The direct approach is often favored for its efficiency.
The Ritter reaction provides a powerful and convergent route to N-alkyl amides from a suitable carbocation precursor and a nitrile. For the synthesis of N-acetyl-1-amino-3,5-dimethyladamantane, this involves the reaction of a 3,5-dimethyladamantane derivative capable of forming a stable tertiary carbocation at the C-1 position with acetonitrile (B52724) in a strong acid medium.
The most common precursors for this synthesis are 1-halo-3,5-dimethyladamantanes, particularly 1-bromo-3,5-dimethyladamantane (B142378) and 1-chloro-3,5-dimethyladamantane. These substrates are ideal for several reasons:
Tertiary Bridgehead Position: The halogen is located at a tertiary bridgehead carbon (C-1) of the adamantane (B196018) cage. This position readily forms a stable tertiary carbocation upon departure of the halide leaving group.
Leaving Group Ability: Bromide is an excellent leaving group, and chloride is a sufficiently good leaving group, especially when their departure is facilitated by a strong acid catalyst.
The choice between the bromo- and chloro-derivatives can depend on the availability of the starting material and the specific reaction conditions employed, as the bromo-derivative is generally more reactive .
The Ritter reaction is critically dependent on two components: the nitrile and the strong acid.
Acetonitrile (CH₃CN): In this specific synthesis, acetonitrile serves a dual purpose. It is the primary nucleophile, where its nitrogen atom attacks the adamantyl carbocation. It also functions as the source of the acetyl group in the final amide product. In many procedures, it is used in excess and can also act as a co-solvent.
Strong Acidic Media: A strong acid is essential to catalyze the reaction by promoting the formation of the 1-(3,5-dimethyl)adamantyl carbocation from the halogenated precursor. Common acid systems include:
Sulfuric Acid (H₂SO₄): Often used in concentrated form, it is a highly effective protonating agent.
Sulfuric Acid-Nitric Acid Mixtures: This combination can be particularly effective, with sulfuric acid acting as the primary catalyst and nitric acid potentially assisting in the process. Precise temperature control is crucial with this potent mixture to prevent unwanted side reactions .
Phosphoric Acid (H₃PO₄): Concentrated phosphoric acid is another viable medium for promoting the reaction, sometimes offering milder conditions compared to sulfuric acid .
The acid abstracts the halide or protonates a hydroxyl group (if an alcohol precursor is used), initiating the formation of the key carbocation intermediate.
The mechanism of the Ritter reaction for forming N-acetyl-1-amino-3,5-dimethyladamantane proceeds through several well-defined steps:
Carbocation Formation: The strong acid facilitates the departure of the halide ion (X⁻) from 1-halo-3,5-dimethyladamantane, generating the stable tertiary 1-(3,5-dimethyl)adamantyl carbocation.
R-X + H⁺ ⇌ R⁺ + HX (where R = 1-(3,5-dimethyl)adamantyl)
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.
R⁺ + N≡C-CH₃ → R-N⁺≡C-CH₃
Hydration: During aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion.
R-N⁺≡C-CH₃ + H₂O → [R-NH=C(OH)-CH₃]⁺
Tautomerization and Deprotonation: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, stable amide product, N-acetyl-1-amino-3,5-dimethyladamantane.
This direct acylation mechanism is efficient as it constructs the C-N and C=O bonds of the amide functionality in a single operational sequence.
The yield and purity of N-acetyl-1-amino-3,5-dimethyladamantane are highly sensitive to reaction parameters. Key optimization strategies focus on:
Temperature Control: Maintaining a low temperature (e.g., 0–10 °C), especially during the addition of the adamantane precursor to the acid mixture, is critical to prevent charring, polymerization, and other side reactions.
Acid Concentration: The concentration of the acid must be sufficiently high to promote efficient carbocation formation without causing degradation of the starting material or product.
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion, but extended reaction times can lead to product degradation. Typical reaction times range from 2 to 12 hours.
Workup Procedure: A careful workup, typically involving pouring the reaction mixture over ice and neutralizing with a base (e.g., NaOH, NH₄OH), is necessary to isolate the product. The product often precipitates as a solid and can be purified by filtration and recrystallization.
The following table summarizes findings from various reported syntheses, illustrating the impact of different conditions on reaction outcomes.
| Precursor | Acid System | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromo-3,5-dimethyladamantane | H₂SO₄ / HNO₃ (9:1) | 0 - 10 | 4 | ~85% | |
| 1-Bromo-3,5-dimethyladamantane | Conc. H₃PO₄ | 50 | 12 | ~78% | |
| 1-Chloro-3,5-dimethyladamantane | Conc. H₂SO₄ | 20 - 25 | 6 | ~80% |
An alternative, albeit less direct, pathway to N-acetyl-1-amino-3,5-dimethyladamantane involves a two-step sequence. This method is applicable and provides a valuable synthetic alternative that avoids the use of highly corrosive acid mixtures.
Synthesis of the Parent Amine: The first step is the synthesis of the primary amine, 1-amino-3,5-dimethyladamantane (Memantine). This can be accomplished through various methods, including the Ritter reaction followed by hydrolysis of the resulting amide.
N-Acylation of the Amine: The isolated 1-amino-3,5-dimethyladamantane is then subjected to a standard N-acylation reaction. This is typically achieved by reacting the amine with an acetylating agent in the presence of a base.
Acetylating Agents: Common agents include acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).
Base: A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, is used to scavenge the acidic byproduct (HCl or acetic acid) generated during the reaction, driving the equilibrium towards the product.
Ritter Reaction-Based Syntheses from Adamantane Derivatives.
Mechanistic Considerations of the Acylation Step.
Role as a Pivotal Intermediate in Memantine (B1676192) (1-amino-3,5-dimethyladamantane) Synthesis
N-acetyl-1-amino-3,5-dimethyladamantane, also known as N-acetyl Memantine, serves as a crucial intermediate in the synthesis of Memantine. This acetylated derivative provides a stable precursor that can be efficiently converted to the final active primary amine, Memantine, through a deacetylation reaction. Its formation is often a key step in various synthetic routes starting from precursors like 1,3-dimethyladamantane (B135411) or 1-bromo-3,5-dimethyladamantane. researchgate.netchemicalbook.com The subsequent hydrolysis of N-acetyl-1-amino-3,5-dimethyladamantane is a critical transformation to yield the desired pharmaceutical agent. researchgate.netchemicalbook.com
Deacetylation and Hydrolytic Conversion to the Free Amine.Current time information in Durgapur, IN.asianpubs.orgbenchchem.com
The conversion of N-acetyl-1-amino-3,5-dimethyladamantane to Memantine is achieved through the hydrolysis of the amide bond, a process known as deacetylation. This chemical transformation can be effectively carried out under either acidic or basic conditions. researchgate.netnih.gov The choice of catalyst and reaction conditions significantly influences the efficiency and yield of the final product.
Acid-catalyzed hydrolysis is a common method for the deacetylation of N-acetyl-1-amino-3,5-dimethyladamantane. Typically, strong mineral acids such as hydrochloric acid (HCl) are employed. nih.gov The reaction involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
One reported method involves the hydrolysis of the formamido analogue, N-(3,5-dimethyl-adamantan-1-yl)-formamide, using a 21% aqueous solution of hydrochloric acid at reflux (100 °C) for one hour, which resulted in an 85% yield of Memantine hydrochloride. nih.gov While this specific example uses a formamido intermediate, the principle of acid-catalyzed hydrolysis is directly applicable to the N-acetyl derivative. The direct formation of the hydrochloride salt of Memantine is an advantage of this method, as it is often the desired pharmaceutical salt form. nih.gov
Research has shown that optimizing the reaction parameters for acid hydrolysis, such as the concentration of the acid and the reaction time, is crucial for achieving high yields. nih.gov For instance, the hydrolysis of N-formyl-1-amino-3,5-dimethyl-adamantane was optimized with a molar ratio of the intermediate to 21% hydrochloric acid of 1:8.4 at reflux for 1 hour. nih.gov
| Intermediate | Acid Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| N-(3,5-dimethyl-adamantan-1-yl)-formamide | 21% aq. HCl | Water | 100 °C (Reflux) | 1 h | 85% | nih.gov |
| N-formyl-1-amino-3,5-dimethyladamantane | 37% HCl | Not specified | Reflux | 3 h | Not specified | google.com |
Base-catalyzed hydrolysis offers an alternative route for the deacetylation of N-acetyl-1-amino-3,5-dimethyladamantane. This method typically involves heating the acetyl derivative with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a high-boiling solvent. chemicalbook.comgoogle.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.
A common solvent for this reaction is diethylene glycol (DEG) or ethylene (B1197577) glycol, which allows for the high temperatures often required for the hydrolysis of the sterically hindered adamantyl amide. chemicalbook.comasianpubs.orggoogle.com For example, heating N-acetyl-1-amino-3,5-dimethyladamantane with sodium hydroxide in diethylene glycol at reflux for 6 hours has been reported to yield Memantine. chemicalbook.com In another instance, deacetylation with potassium hydroxide in a mixture of water and ethylene glycol at 140 °C for 15 hours resulted in a 93% yield of Memantine. asianpubs.org The use of n-butanol as a solvent with sodium hydroxide or potassium hydroxide has also been explored. google.com
| Base Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Hydroxide | Diethylene Glycol | Reflux (e.g., 155-170 °C) | 6-10 h | 96% | chemicalbook.comgoogle.com |
| Potassium Hydroxide | Water-Ethylene Glycol | 140 °C | 15 h | 93% | researchgate.netasianpubs.org |
| Sodium Hydroxide | n-Butanol | Not specified | Not specified | Not specified | google.com |
| Potassium Hydroxide | n-Butanol | Not specified | Not specified | Not specified | google.com |
Both acid- and base-catalyzed hydrolysis methods can achieve high yields for the deacetylation of the amido-intermediate to Memantine. asianpubs.orgnih.gov However, there are notable differences in reaction conditions and potential advantages.
Acid-catalyzed hydrolysis can often be performed under milder temperature conditions and shorter reaction times compared to some base-catalyzed methods. nih.gov A significant advantage of using hydrochloric acid is the direct formation of Memantine hydrochloride, which can simplify the workup and purification process as it is the desired final salt form. nih.gov
Base-catalyzed hydrolysis, while sometimes requiring higher temperatures and longer reaction times, consistently demonstrates high yields. chemicalbook.comasianpubs.org The use of high-boiling solvents like diethylene glycol is common to facilitate the reaction. chemicalbook.comgoogle.com The choice between acid and base catalysis may therefore depend on factors such as the desired final salt form, energy costs associated with high-temperature reactions, and the desired process timeline. The efficiency of both methods is high, with reported yields often exceeding 85-95%. chemicalbook.comasianpubs.orgnih.gov
Investigation of Base-Catalyzed Hydrolysis Conditions.
Integration into Multi-Step Synthetic Strategies for Memantine Production.Current time information in Durgapur, IN.asianpubs.orgbenchchem.com
N-acetyl-1-amino-3,5-dimethyladamantane is a key intermediate in several multi-step synthetic routes to Memantine. A common starting material for these syntheses is 1,3-dimethyladamantane. asianpubs.orgnih.gov
One prominent pathway involves the Ritter reaction, where 1-bromo-3,5-dimethyladamantane (which can be synthesized from 1,3-dimethyladamantane) is reacted with acetonitrile in the presence of a strong acid like sulfuric acid to yield N-acetyl-1-amino-3,5-dimethyladamantane. chemicalbook.comgoogle.com This intermediate is then subjected to hydrolysis, as detailed previously, to produce Memantine. chemicalbook.comgoogle.com
An alternative approach involves the direct conversion of 1,3-dimethyladamantane to an amido-intermediate. For example, reacting 1,3-dimethyladamantane with a mixture of sulfuric acid and nitric acid, followed by the addition of acetonitrile, can produce N-acetyl-1-amino-3,5-dimethyladamantane. researchgate.netasianpubs.org Similarly, using formamide (B127407) instead of acetonitrile leads to the corresponding N-formyl intermediate, which is also readily hydrolyzed to Memantine. nih.govresearchgate.net These routes are often favored for their efficiency and the high yields achievable for the intermediate formation step. asianpubs.orgnih.gov
Industrial Scalability and Process Efficiency Considerations for Intermediate Conversion.benchchem.com
For the industrial production of Memantine, the efficiency, cost-effectiveness, and safety of the synthetic process are paramount. The conversion of N-acetyl-1-amino-3,5-dimethyladamantane to Memantine is a critical step where process optimization can lead to significant improvements.
Analytical Chemistry and Characterization of N Acetyl 1 Amino 3,5 Dimethyladamantane in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of N-acetyl-1-amino-3,5-dimethyladamantane, verifying the successful acetylation of the primary amine group of 1-amino-3,5-dimethyladamantane.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive evidence of the compound's acetylation. The introduction of the acetyl group results in a characteristic singlet signal for the methyl protons. A patent for the preparation of a related adamantane (B196018) derivative provides representative ¹H NMR data in a deuterated chloroform (B151607) solvent (CDCl₃) that aligns with the structure of N-acetyl-1-amino-3,5-dimethyladamantane. google.com The key feature confirming acetylation is the singlet appearing at approximately 1.86 ppm, which integrates to three protons and corresponds to the methyl group of the N-acetyl moiety. google.com The various protons of the dimethyladamantane cage produce a series of signals in the upfield region, consistent with the rigid, saturated ring system. google.com
Interactive Data Table: ¹H NMR Spectral Data for N-acetyl-1-amino-3,5-dimethyladamantane google.com You can sort and filter the data by clicking on the headers.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.03 | Singlet (s) | 1H | N-H (Amide Proton) |
| 2.17 | Triplet (t) | 1H | Adamantane CH |
| 1.86 | Singlet (s) | 3H | -C(O)CH₃ (Acetyl Group) |
| 1.66 | Doublet (d) | 2H | Adamantane CH₂ |
| 1.49 | Doublet (d) | 2H | Adamantane CH₂ |
| 1.48 | Doublet (d) | 2H | Adamantane CH₂ |
| 1.27 | Doublet (d) | 4H | Adamantane CH₂ |
| 1.15 | Doublet (d) | 1H | Adamantane CH |
| 1.06 | Doublet (d) | 1H | Adamantane CH |
| 0.83 | Singlet (s) | 6H | -CH₃ (Adamantane Methyls) |
Note: The data is sourced from a patent describing a preparation method for a compound with the molecular formula C₁₄H₂₃NO, consistent with N-acetyl memantine (B1676192). google.com
Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation patterns of N-acetyl-1-amino-3,5-dimethyladamantane. The compound has a molecular formula of C₁₄H₂₃NO and a monoisotopic mass of approximately 221.18 g/mol . chem960.comnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺. In one study, the calculated mass-to-charge ratio (m/z) for the molecular ion [M]⁺ was 221.2, with the found value for the protonated molecule being 222.1. google.com In another analysis using an HPLC system with a mass detector, a selected ion recording (SIR) corresponding to the compound was observed at an m/z of 221.97. lcms.cz
Interactive Data Table: Mass Spectrometry Data for N-acetyl-1-amino-3,5-dimethyladamantane You can sort and filter the data by clicking on the headers.
| Parameter | Value | Technique | Source |
|---|---|---|---|
| Molecular Weight | 221.34 g/mol | Computed | nih.gov |
| Exact Mass | 221.17800 Da | Computed | chem960.com |
| [M]⁺ Calculated m/z | 221.2 | ESI-MS | google.com |
| [M+H]⁺ Found m/z | 222.1 | ESI-MS | google.com |
| Observed m/z | 221.97 | HPLC-MS (SIR) | lcms.cz |
Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable tool for the structural confirmation of N-acetyl-1-amino-3,5-dimethyladamantane. researchgate.netnih.gov The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for N-acetyl-1-amino-3,5-dimethyladamantane would include:
N-H Stretching: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C-H Stretching: Multiple peaks in the 2850-3000 cm⁻¹ region due to the C-H bonds of the adamantane cage and methyl groups.
C=O Stretching (Amide I band): A strong absorption peak around 1650 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. This peak's presence, along with the disappearance of the primary amine bands seen in Memantine, confirms the formation of the amide bond.
Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is essential for both the purification of N-acetyl-1-amino-3,5-dimethyladamantane after its synthesis and for the analytical determination of its purity.
Following its synthesis, N-acetyl-1-amino-3,5-dimethyladamantane is often isolated and purified from the reaction mixture using extraction and chromatographic techniques. researchgate.net Research has shown that purification can be effectively carried out using column chromatography on a basic stationary phase, such as aluminum oxide (Al₂O₃), to yield the purified product. researchgate.net This method separates the desired compound from unreacted starting materials and by-products. Crystallization from solvents like acetone, methanol, or ethanol (B145695) can also be employed as a purification step.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of N-acetyl-1-amino-3,5-dimethyladamantane. chem960.com Due to the compound's lack of a strong UV chromophore, analysis often requires derivatization or, more commonly, the use of a universal detector like a mass spectrometer (LC-MS). lcms.czoup.com
In one LC-MS method, N-acetyl Memantine was analyzed alongside Memantine and N-formyl Memantine. lcms.cz The compound was successfully separated and detected, exhibiting a retention time of 6.714 minutes under the specific chromatographic conditions used. lcms.cz Reverse-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer are commonly used for the analysis of Memantine and its derivatives. nih.gov The use of HPLC ensures that the purity of the intermediate meets the stringent requirements for its use in subsequent pharmaceutical manufacturing steps.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis
Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in synthetic chemistry for the qualitative monitoring of reaction progress and the preliminary assessment of product purity. In the context of the synthesis of memantine and its derivatives, TLC plays a crucial role in tracking the conversion of starting materials to the intermediate compound, N-acetyl-1-amino-3,5-dimethyladamantane, also known as N-acetyl memantine. acs.orgmdpi.comacs.org
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent or solvent mixture). dergipark.org.tr The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.
In a typical application for monitoring the synthesis of N-acetyl memantine, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material (e.g., 1-bromo-3,5-dimethyladamantane (B142378) or 1-amino-3,5-dimethyladamantane) and a reference standard of the desired product, if available. acs.orgacs.org The plate is then developed in a suitable mobile phase.
Selection of Mobile Phase:
The choice of the mobile phase, or eluent, is critical for achieving good separation. For adamantane derivatives, which are generally non-polar, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. dergipark.org.tr The ratio of these solvents is adjusted to optimize the separation, aiming for a retention factor (Rf) value for the product that is ideally between 0.3 and 0.7 for clear visualization and differentiation from other spots.
Visualization:
Since adamantane derivatives often lack a chromophore that absorbs ultraviolet (UV) light, visualization of the spots on the TLC plate can be challenging. sci-hub.se While some compounds may be visualized under UV light (254 nm) if they possess some UV activity, other methods are often necessary. mdpi.comdergipark.org.tr Common visualization techniques include:
Iodine Vapor: The TLC plate is placed in a chamber containing iodine crystals. The iodine vapor adsorbs onto the organic compounds, revealing them as brown spots. dergipark.org.tr
Potassium Permanganate (B83412) Stain: A solution of potassium permanganate can be used as a dipping or spraying agent. It reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
Other Staining Agents: Depending on the specific functional groups present, other staining agents like ceric ammonium (B1175870) molybdate (B1676688) or ninhydrin (B49086) (for primary amines) can be employed.
By comparing the intensity of the starting material spot with the product spot over time, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new spot corresponding to the Rf of N-acetyl memantine indicate the progression of the reaction. acs.org The presence of multiple spots can suggest the formation of byproducts or the presence of unreacted intermediates.
Table 1: Illustrative TLC Systems for Monitoring N-acetyl Memantine Synthesis
| Mobile Phase System | Ratio (v/v) | Typical Application | Visualization Method | Reference |
| Hexane / Ethyl Acetate | 1:1 | Monitoring the formation of memantine-derived Schiff bases. acs.org | UV light, Iodine vapor | acs.orgdergipark.org.tr |
| Chloroform / Methanol | 95:5 | Purification of Boc-protected memantine derivatives. mdpi.com | UV light (254 nm) | mdpi.com |
| Ethyl Acetate / Petroleum Ether | 1:1 | Monitoring the synthesis of quinazoline (B50416) derivatives. dergipark.org.tr | UV light, Iodine vapor | dergipark.org.tr |
This table is for illustrative purposes. Optimal conditions may vary based on specific reaction parameters.
Impurity Profiling and Quality Control of the Intermediate Compound
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For N-acetyl-1-amino-3,5-dimethyladamantane, an intermediate in the synthesis of memantine, rigorous quality control is necessary to identify and quantify any impurities that may carry over to the final drug product. google.com
The synthesis of memantine can introduce various impurities, which may originate from starting materials, byproducts of the reaction, or degradation products. google.com Therefore, the purity of the N-acetyl memantine intermediate is directly linked to the purity of the final memantine hydrochloride.
Several analytical techniques are employed for the impurity profiling of N-acetyl memantine and related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods for this purpose. sci-hub.segoogle.comchem960.com
Common Impurities:
During the synthesis of N-acetyl-1-amino-3,5-dimethyladamantane, several related substances can be formed as impurities. These can include:
N-acetyl-1-amino-3,5,7-trimethyladamantane (Ac-NH-TMAD): An impurity arising from the presence of 1,3,5-trimethyladamantane (B123903) in the starting material. google.com
N-acetyl-1-amino-3-methyladamantane (Ac-NH-MMAD): An impurity resulting from the presence of 1-methyladamantane (B139842) in the starting material. google.com
Unreacted Starting Materials: Such as 1-bromo-3,5-dimethyladamantane. google.com
Byproducts from Side Reactions: Other adamantane derivatives formed during the synthesis.
A patent for a process to prepare memantine hydrochloride highlights the importance of controlling the levels of Ac-NH-TMAD and Ac-NH-MMAD in the N-acetyl-1-amino-3,5-dimethyladamantane intermediate. google.com The patent specifies a process for preparing memantine HCl with less than about 0.15% of these impurities by selecting a batch of the intermediate that meets this purity criterion. google.com
Analytical Methods for Quality Control:
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a preferred method for separating and quantifying volatile adamantane derivatives. google.com The method involves dissolving the sample in a suitable solvent and injecting it into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column.
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for purity analysis. While memantine and its acetylated intermediate lack a strong UV chromophore, derivatization techniques can be used. sci-hub.se However, direct detection using detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is also possible. sci-hub.se
Table 2: Potential Impurities in N-acetyl-1-amino-3,5-dimethyladamantane and their Control
| Impurity Name | Chemical Formula | Origin | Analytical Method for Control | Reference |
| N-acetyl-1-amino-3,5,7-trimethyladamantane (Ac-NH-TMAD) | C₁₅H₂₅NO | Impurity in starting material | Gas Chromatography (GC) | google.com |
| N-acetyl-1-amino-3-methyladamantane (Ac-NH-MMAD) | C₁₃H₂₁NO | Impurity in starting material | Gas Chromatography (GC) | google.com |
| 1-Bromo-3,5-dimethyladamantane | C₁₂H₁₉Br | Unreacted starting material | GC, HPLC | google.com |
Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent requirements for the quality control of active substances and intermediates. geneesmiddeleninformatiebank.nlfda.gov This includes setting specifications for known and unknown impurities and providing stability data for the drug substance. geneesmiddeleninformatiebank.nl The use of well-characterized reference standards for identified impurities is crucial for the accurate validation of analytical methods. google.comaxios-research.com
Future Research Directions and Emerging Areas for N Acetyl 1 Amino 3,5 Dimethyladamantane
Innovation in Green Chemistry Approaches for its Synthesis
Another green approach involves replacing hazardous acids. For example, the use of phosphoric acid instead of sulfuric acid for the reaction of 1-halo-3,5-dimethyladamantane with acetonitrile (B52724) represents a safer alternative. newdrugapprovals.org Research also explores the substitution of toxic solvents like formic acid and toluene (B28343) with less harmful options such as diphenyl ether and dichloromethane, or reducing their usage altogether through one-pot syntheses. researchgate.netjmpm.vn These advancements not only make the production process more environmentally friendly but can also render it more suitable for large-scale industrial synthesis. ijpsr.comresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for N-acetyl-1-amino-3,5-dimethyladamantane and its Parent Amine
| Parameter | Traditional Approach | Emerging Green Approach |
|---|---|---|
| Starting Material | 1-bromo-3,5-dimethyladamantane (B142378) google.comchemicalbook.com | 1,3-dimethyladamantane (B135411) ijpsr.com |
| Key Reagents | Liquid Bromine, Sulfuric Acid google.comnih.gov | Nitric Acid, Phosphoric Acid ijpsr.comnewdrugapprovals.org |
| Solvents | Diethylene Glycol, Toluene jmpm.vnchemicalbook.com | Reduced use of toxic solvents, Dichloromethane ijpsr.comjmpm.vn |
| Reaction Steps | 3-4 steps ijpsr.comnih.gov | Concise 2-step or one-pot processes ijpsr.comresearchgate.net |
| Temperature | Very high (e.g., 190-225°C for hydrolysis) google.comgoogle.com | Milder (e.g., 70°C for acetylation) ijpsr.com |
| Overall Yield | 39% to 63% ijpsr.com | Up to 85% ijpsr.com |
| Environmental Impact | Use of toxic reagents, high energy consumption | Reduced toxic waste, improved efficiency ijpsr.comresearchgate.net |
Advanced Computational Chemistry and Molecular Modeling Studies of N-Acetylated Adamantanes
The rigid, cage-like structure of the adamantane (B196018) core makes N-acetylated adamantanes and their derivatives ideal candidates for computational and molecular modeling studies. These in silico techniques are becoming indispensable for predicting physicochemical properties, understanding biological activity, and guiding the design of new chemical entities without the need for extensive, preliminary wet-lab synthesis.
Molecular docking studies are employed to predict how adamantane derivatives bind to biological targets, such as the NMDA receptor or various enzymes. researchgate.net For example, docking has been used to clarify structure-activity relationships and demonstrate how conjugates bind to the active sites of cholinesterases. researchgate.net Molecular dynamics (MD) simulations provide deeper insights into the dynamic behavior of these molecules and their interactions with receptors over time, helping to explain the stability of ligand-receptor complexes. rsc.orgsemanticscholar.org
Furthermore, computational tools like Density Functional Theory (DFT) are used to calculate and predict spectroscopic properties, such as NMR chemical shifts, which can help in resolving ambiguous experimental data. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical area, allowing researchers to predict the pharmacokinetic and safety profiles of new adamantane analogs early in the drug discovery process. researchgate.net These studies can forecast properties like blood-brain barrier permeability and potential cardiac toxicity, which are crucial for developing centrally-acting agents. researchgate.net
Table 2: Applications of Computational Chemistry in the Study of Adamantane Derivatives
| Computational Technique | Application | Research Insights |
|---|---|---|
| Molecular Docking | Predict binding modes and affinity to biological targets (e.g., enzymes, receptors). researchgate.netmdpi.com | Elucidation of structure-activity relationships; identification of key interactions. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of molecules over time. rsc.orgsemanticscholar.org | Understanding of ligand-receptor complex stability and conformational changes. rsc.org |
| Density Functional Theory (DFT) | Calculate electronic structure and predict spectroscopic properties. | Confirmation of molecular structure by correlating experimental and theoretical data. |
| In Silico ADMET Profiling | Predict pharmacokinetic and toxicity properties. researchgate.net | Early assessment of drug-likeness, bioavailability, and potential safety issues. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Guide the design of analogs with improved potency and selectivity. |
Investigation into Alternative Chemical Transformations Utilizing the Acetyl Moiety
The acetyl group of N-acetyl-1-amino-3,5-dimethyladamantane is an amide functionality, which offers a range of potential chemical transformations. To date, the most extensively studied reaction is the hydrolysis of the acetyl group to yield the primary amine, 1-amino-3,5-dimethyladamantane (Memantine). google.comchemicalbook.com This deacetylation is a key step in the synthesis of the final active pharmaceutical ingredient and can be achieved under either basic or acidic conditions.
Basic hydrolysis typically involves heating the N-acetyl compound with a strong base like sodium hydroxide (B78521) or potassium hydroxide in a high-boiling point solvent such as diethylene glycol or n-butanol. google.comchemicalbook.com Acidic hydrolysis, conversely, can be performed by refluxing the compound in a strong aqueous acid like hydrochloric acid (HCl). nih.govscience.org.ge
While deacetylation is the most common transformation, the acetyl moiety presents opportunities for other chemical reactions that remain largely unexplored for this specific molecule. Future research could investigate alternative transformations to create novel adamantane derivatives. For instance, the amide bond could potentially be reduced to form a secondary amine (N-ethyl-1-amino-3,5-dimethyladamantane). The carbonyl group of the acetyl moiety could also be a target for reactions, although the stability of the amide bond makes this challenging. The N-H proton of the amide is weakly acidic and could potentially be removed to allow for N-alkylation or other N-substitutions, creating a library of diverse N-acyl, N-alkyl adamantane analogs prior to any final hydrolysis step. Such explorations could open new avenues for synthesizing adamantane derivatives with unique properties.
Table 3: Primary Chemical Transformations of the Acetyl Moiety in N-acetyl-1-amino-3,5-dimethyladamantane
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Basic Hydrolysis | NaOH or KOH in diethylene glycol or n-butanol, high temperature (e.g., 130°C to reflux). google.comchemicalbook.com | 1-Amino-3,5-dimethyladamantane (Memantine) |
| Acidic Hydrolysis | Refluxing in aqueous HCl. nih.govscience.org.ge | 1-Amino-3,5-dimethyladamantane Hydrochloride |
| Potential Future Research: Reduction | Strong reducing agents (e.g., LiAlH₄). | N-ethyl-1-amino-3,5-dimethyladamantane |
| Potential Future Research: N-Alkylation | Base followed by an alkyl halide. | N-acetyl-N-alkyl-1-amino-3,5-dimethyladamantane |
Focused SAR Studies on N-Acylated Adamantane Analogs for Specific Mechanistic Insights
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure relates to its biological activity. For N-acylated adamantane analogs, focused SAR studies are an emerging area poised to guide the development of new therapeutic agents with tailored mechanisms of action. sciencworldpublishing.org The adamantane cage serves as a rigid, lipophilic scaffold, while the N-acyl group provides a site for systematic modification to probe interactions with biological targets. nih.govscispace.com
By methodically altering the N-acyl group on the 1-amino-3,5-dimethyladamantane core, researchers can fine-tune the molecule's properties. Modifications could include varying the length of an alkyl chain, introducing branching, unsaturation, or incorporating cyclic or aromatic moieties. nih.govmdpi.com For example, studies on other classes of bioactive molecules have shown that adding a lipophilic adamantane group can maximize biological activity, and that altering the length of an N-acyl chain can have a significant impact on potency. nih.govmdpi.com
Focused SAR studies on N-acylated adamantane analogs could provide specific mechanistic insights into their interaction with targets like the NMDA receptor. nih.gov For instance, it could be determined how the size and electronics of the acyl group influence binding affinity, channel-blocking kinetics, or receptor subtype selectivity. nih.gov Such studies, combining targeted synthesis with in vitro assays and computational modeling, would be invaluable for designing next-generation adamantane derivatives, potentially leading to compounds with improved efficacy or novel pharmacological profiles. sciencworldpublishing.org
Table 4: Hypothetical SAR Study Design for N-Acylated Adamantane Analogs
| Modification to N-Acyl Group | Rationale / Expected Insight | Example Moiety |
|---|---|---|
| Vary Alkyl Chain Length | Probe the size of the binding pocket; optimize lipophilicity. mdpi.com | N-propionyl, N-butyryl, N-hexanoyl |
| Introduce Branching | Investigate steric tolerance and conformational effects. | N-isobutyryl, N-pivaloyl |
| Introduce Unsaturation | Explore effects of rigidity and π-systems on binding. | N-acryloyl, N-crotonoyl |
| Incorporate Aromatic Rings | Investigate potential for π-π stacking or other aromatic interactions. | N-benzoyl, N-phenylacetyl |
| Add Functional Groups | Introduce hydrogen bond donors/acceptors or charged groups. | N-glycolyl (hydroxyl), N-aminoacetyl (amino) |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-Amino-N-acetyl Memantine?
Answer:
- High-Performance Liquid Chromatography (HPLC): Used to assess purity by separating and quantifying components in the compound. Reference standards (e.g., USP-grade materials) ensure accuracy .
- Nuclear Magnetic Resonance (NMR): Provides structural confirmation via analysis of proton and carbon environments. For analogs like Memantine derivatives, - and -NMR are critical for verifying substituents .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI-MS) is suitable for detecting acetylated derivatives .
Q. How can researchers design receptor-binding assays to study this compound’s interaction with NMDA receptors?
Answer:
- Radioligand Displacement Assays: Use -MK-801 or -memantine as competitive ligands to measure binding affinity. Include negative controls (e.g., NMDA receptor antagonists) and adjust buffer conditions (pH 7.4 PBS) to mimic physiological environments .
- Electrophysiological Patch-Clamp Studies: Evaluate uncompetitive antagonism by measuring ion channel block kinetics in transfected HEK293 cells expressing GluN1/GluN2B subunits .
Q. What are the key steps for synthesizing this compound derivatives?
Answer:
- Adamantane Core Functionalization: Start with 3,5-dimethyladamantane, followed by nitration or bromination to introduce reactive sites.
- Acetylation: React the primary amine group with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity yields .
Advanced Research Questions
Q. How should researchers address heterogeneity in meta-analyses evaluating this compound’s efficacy in neurodegenerative models?
Answer:
- Multilevel Modeling with Repeated Measures (MMRM): Account for variability in baseline severity, dosing regimens, and concomitant therapies (e.g., acetylcholinesterase inhibitors). Stratify by covariates such as disease stage and age .
- Sensitivity Analysis: Exclude outlier studies or use random-effects models to quantify heterogeneity (I² statistic). Pre-specify subgroup analyses in PROSPERO-registered protocols .
Q. What methodological considerations are critical for crossover studies investigating this compound’s cognitive effects?
Answer:
- Washout Period Design: Ensure a minimum 4-week washout to eliminate carryover effects, as demonstrated in Parkinson’s disease trials .
- Blinding and Randomization: Use double-blinded allocation with centralized randomization systems. Validate blinding efficacy via post-study participant surveys .
- Functional MRI (fMRI) Endpoints: Incorporate task-based fMRI to measure changes in hippocampal activation and default mode network connectivity, with rigorous motion correction protocols .
Q. How can conflicting data on this compound’s safety profile be reconciled in preclinical studies?
Answer:
- Dose-Response Curves: Establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Adverse Effect Level) in rodent models. Use species-specific pharmacokinetic modeling to extrapolate human-equivalent doses .
- Adverse Event (AE) Coding: Apply MedDRA terminology for standardized AE reporting. Conduct meta-regression to adjust for study duration and sample size .
Q. What advanced statistical approaches are suitable for analyzing time-to-event outcomes in this compound trials?
Answer:
- Cox Proportional Hazards Model: Adjust for covariates like baseline cognitive scores (e.g., SMMSE) and prior donepezil exposure. Validate proportionality assumptions via Schoenfeld residuals .
- Competing Risks Analysis: Differentiate between treatment discontinuation due to AEs versus lack of efficacy using Fine-Gray subdistribution hazards .
Q. How can researchers validate this compound’s neuroprotective mechanisms in vitro?
Answer:
- Mitochondrial Respiration Assays: Use Seahorse XF Analyzers to measure oxygen consumption rate (OCR) in SH-SY5Y cells exposed to glutamate excitotoxicity. Normalize data to protein content .
- Reactive Oxygen Species (ROS) Detection: Apply fluorescent probes (e.g., DCFH-DA) with confocal microscopy. Include antioxidants like N-acetylcysteine as positive controls .
Q. What strategies optimize the detection of this compound metabolites in pharmacokinetic studies?
Answer:
- LC-MS/MS with Isotopic Labeling: Use deuterated internal standards (e.g., -memantine) to correct for matrix effects. Employ hydrophilic interaction chromatography (HILIC) for polar metabolites .
- Microsampling in Rodents: Collect serial blood samples via tail-vein puncture to reduce animal use. Validate assay sensitivity to 1 ng/mL using FDA Bioanalytical Guidelines .
Q. How do structural modifications of Memantine (e.g., acetylation) impact blood-brain barrier (BBB) penetration?
Answer:
- Parallel Artificial Membrane Permeability Assay (PAMPA): Compare acetylated vs. non-acetylated derivatives. Adjust logP values via substituent addition to enhance lipophilicity .
- In Vivo PET Imaging: Use -labeled analogs to quantify brain uptake in non-human primates. Correlate with in vitro P-glycoprotein efflux ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
